4-Phenylbenzoylacetonitrile
Overview
Description
4-Phenylbenzoylacetonitrile is an organic compound with the molecular formula C15H11NO. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. The compound is characterized by its cream solid form and is often used in research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbenzoylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzoylacetonitrile with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoyl derivatives, while reduction can produce phenylbenzylamines .
Scientific Research Applications
4-Phenylbenzoylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Phenylbenzoylacetonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in pathways that involve the formation or breaking of carbon-nitrogen bonds, influencing the structure and function of the resulting products .
Comparison with Similar Compounds
Benzoylacetonitrile: Shares a similar structure but lacks the phenyl group.
Phenylacetonitrile: Contains a phenyl group but differs in the position of the nitrile group.
Benzyl Cyanide: Similar in structure but with different reactivity due to the presence of a benzyl group
Uniqueness: 4-Phenylbenzoylacetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions. Its versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-oxo-3-(4-phenylphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJCNCPXHAXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506890 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78443-35-3 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions can 4-phenylbenzoylacetonitrile undergo?
A1: this compound is a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various cyclic ketones in the presence of ammonium acetate. [, , , ] For example, reacting it with cycloalkanones yields aryl-4 p-biphenylyl-2 cyano-3 cycloalceno[b]pyridines. [] This reaction highlights the compound's utility in constructing complex heterocyclic systems. Additionally, this compound derivatives, specifically 4-R1-benzylidene-4-phenylbenzoylacetonitriles, have shown promise in synthesizing unsymmetrically substituted 3,5-dicyano-1,4-dihydropyridines and 2-amino-4H-pyrans. [, ]
Q2: Are there any studies exploring the impact of substituents on the reactivity of this compound derivatives?
A2: Yes, research has explored how modifying the structure of this compound derivatives, specifically by introducing substituents at the 4-position of the benzylidene group (4-R1-benzylidene-4-phenylbenzoylacetonitriles), can influence their reactivity. [, ] These studies suggest that the nature of the R1 substituent can impact the reaction pathway and ultimately dictate the final product formed during cyclocondensation reactions.
Q3: What are the potential applications of the compounds synthesized using this compound?
A3: While the provided research focuses primarily on the synthesis and reaction mechanisms involving this compound, the resulting heterocyclic compounds, such as dihydropyridines and pyrans, are important structural motifs in medicinal chemistry. [, ] These structures often exhibit diverse biological activities and serve as crucial building blocks for developing novel pharmaceuticals and biologically active compounds.
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